2-(1-Aminoethyl)quinazolin-4(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-(1-aminoethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H11N3O/c1-6(11)9-12-8-5-3-2-4-7(8)10(14)13-9/h2-6H,11H2,1H3,(H,12,13,14) |
InChI Key |
HBVIYECEIAROEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C(=O)N1)N |
Origin of Product |
United States |
Structure Activity Relationship Sar and Structural Insights of 2 1 Aminoethyl Quinazolin 4 3h One Derivatives
Elucidation of Pharmacophoric Requirements for Biological Activity
The biological activity of 2-(1-Aminoethyl)quinazolin-4(3H)-one derivatives is intricately linked to the specific chemical groups attached to its core structure. The essential features required for a molecule to exhibit a particular biological activity are known as its pharmacophoric requirements. For this class of compounds, these requirements are largely defined by the nature of the substituents at the C-2 side chain, the N-3 position, and the aromatic ring.
The substituent at the C-2 position of the quinazolin-4(3H)-one ring plays a pivotal role in determining the potency and selectivity of the compound. nih.govmdpi.com Modifications to the 1-aminoethyl side chain can significantly impact the molecule's interaction with its biological target.
Research has shown that the nature of the group attached to the C-2 position is critical for various biological activities, including antimicrobial and anticancer effects. For instance, the presence of a methyl or thiol group at this position has been found to be essential for antimicrobial activity. nih.gov In the context of anticancer activity, the introduction of different side chains can modulate the compound's ability to inhibit specific enzymes like tubulin polymerization. mdpi.com
The length and branching of the alkyl chain, as well as the presence of additional functional groups, can influence the compound's lipophilicity and steric properties, thereby affecting its ability to fit into the binding site of a target protein. For example, studies on quinazoline-pyrimidine G-quadruplex DNA ligands have demonstrated that varying the side chains can significantly affect the compound's selectivity and ability to bind and stabilize G-quadruplex DNA. nih.gov
The following table summarizes the impact of various C-2 substituents on the biological activity of quinazolin-4(3H)-one derivatives based on a review of multiple studies.
| C-2 Substituent | Observed Biological Activity | Reference |
| Methyl | Antimicrobial | nih.gov |
| Thiol | Antimicrobial | nih.gov |
| 2-Styryl | Tubulin polymerization inhibition | nih.gov |
| Substituted Phenyl/Naphthyl | Antiproliferative | mdpi.com |
| Pyrazolyl moiety | Antimicrobial | nih.gov |
The aromatic ring of the quinazoline (B50416) nucleus can be substituted with a variety of groups, and these substituents can have a profound effect on the molecule's reactivity and biological interactions. nih.govmsu.edu For instance, the introduction of halogen atoms, such as iodine, at the 6 and 8 positions has been shown to significantly enhance antibacterial activity. nih.gov Similarly, the placement of methoxy (B1213986) or methyl groups on the phenyl ring of 2-(chloromethyl)-3-(phenyl)quinazoline-4(3H)-ones has been found to increase their antibacterial profile. nih.gov
The electronic nature of the substituents on the aromatic ring, whether they are electron-donating or electron-withdrawing, can alter the electron density of the entire quinazoline system, thereby influencing its interaction with biological targets. msu.edumsu.edu
The table below outlines the effects of different substituents at the N-3 and aromatic ring positions on the activity of quinazolin-4(3H)-one derivatives.
| Position | Substituent | Effect on Activity | Reference |
| N-3 | Substituted Aromatic Ring | Essential for antimicrobial activity | nih.gov |
| 6 & 8 | Iodine | Significantly improved antibacterial activity | nih.gov |
| Phenyl ring of 2-(chloromethyl)-3-(phenyl)quinazoline-4(3H)-ones | Methoxy, Methyl | Increased antibacterial activity | nih.gov |
| Aromatic Ring | Electron-donating/withdrawing groups | Modulates electronic properties and biological interactions | msu.edu |
Understanding the three-dimensional structure and conformational flexibility of this compound derivatives is essential for elucidating their mechanism of action. Conformational analysis helps to identify the low-energy, biologically active conformation—the specific shape the molecule adopts when it binds to its target.
Quantitative Structure-Activity Relationship (QSAR) and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are a powerful computational tool used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. unar.ac.idnih.govresearchgate.net For this compound analogs, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed to predict the activity of new, unsynthesized compounds. unar.ac.idnih.govresearchgate.netnih.gov
These models work by aligning a set of molecules with known activities and then calculating various steric, electrostatic, and hydrophobic fields around them. unar.ac.idnih.govresearchgate.net By correlating these fields with the biological activity, a predictive model is generated. For instance, robust 3D-QSAR models have been successfully developed for quinazolin-4(3H)-one analogs as EGFR inhibitors, demonstrating good internal and external validation. nih.govresearchgate.net
The contour maps generated from these models provide a visual representation of the regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a CoMSIA model for EGFR inhibitors highlighted specific areas where bulky or electron-donating groups would be beneficial for enhancing potency. unar.ac.id Such predictive models are invaluable in guiding the design of more potent and selective analogs, thereby saving significant time and resources in the drug discovery process. unar.ac.idnih.govresearchgate.netnih.gov
The following table presents key statistical parameters from a 3D-QSAR study on quinazolin-4(3H)-one analogs as EGFR inhibitors, demonstrating the predictive power of the models.
| Model | R² | Q² | R²pred | Reference |
| CoMFA | 0.855 | 0.570 | 0.657 | nih.govresearchgate.net |
| CoMSIA | 0.895 | 0.599 | 0.681 | nih.govresearchgate.net |
R²: Correlation coefficient; Q²: Cross-validated correlation coefficient; R²pred: Predictive correlation coefficient for the test set.
Fragment-Based and Hybrid Molecule Design Principles Applied to this compound Analogs
Fragment-based drug discovery (FBDD) and the design of hybrid molecules are modern approaches that have been successfully applied to the development of novel quinazolinone-based compounds.
In FBDD, small chemical fragments are screened for weak binding to a biological target. nih.govfrontiersin.org Once a hit is identified, the fragment is grown or linked with other fragments to create a more potent lead compound. This approach was used to identify 2-aminoquinazolin-4(3H)-ones as inhibitors of malaria digestive vacuole plasmepsins. nih.gov Initial fragment hits were optimized by introducing hydrophobic substituents that occupy a specific pocket in the enzyme, leading to a significant improvement in potency. nih.gov
Hybrid molecule design involves combining two or more pharmacophores from different known active compounds into a single molecule. nih.govresearchgate.net This strategy aims to create a new chemical entity with improved affinity, selectivity, or a dual mode of action. For example, hybrid molecules incorporating the quinazolin-4-one scaffold and a chalcone (B49325) moiety have been synthesized and evaluated as EGFR inhibitors. researchgate.net Similarly, quinazolin-4(3H)-one-morpholine hybrids have been developed as potential anti-lung-cancer agents. nih.govresearchgate.net These hybrid approaches have led to the discovery of compounds with potent and selective inhibitory activity. nih.govresearchgate.net
Mechanistic Investigations of 2 1 Aminoethyl Quinazolin 4 3h One Derivatives
Identification and Characterization of Molecular Targets
The therapeutic effects of 2-(1-Aminoethyl)quinazolin-4(3H)-one derivatives are rooted in their interactions with specific molecular targets. These interactions, primarily inhibitory, disrupt cellular processes essential for cancer cell survival and proliferation.
Enzyme Inhibition
Derivatives of this compound have demonstrated inhibitory activity against a range of enzymes crucial for cell signaling and proliferation.
Kinases:
EGFR (Epidermal Growth Factor Receptor): The quinazoline (B50416) core is a well-established pharmacophore for EGFR inhibitors. nih.govresearchgate.net Several quinazoline-based drugs, such as gefitinib (B1684475) and erlotinib, are approved for the treatment of non-small cell lung cancer (NSCLC) by targeting EGFR. mdpi.comnih.gov Newer generations of these inhibitors aim to overcome resistance mechanisms. For instance, fourth-generation allosteric inhibitors that bind to an inactive conformation of EGFR have been developed. nih.gov Some quinazolin-4(3H)-one derivatives have shown excellent EGFR inhibitory activity, with IC50 values comparable to the standard drug erlotinib. nih.gov Molecular docking studies suggest that these compounds can act as ATP-competitive type-I inhibitors, interacting with key residues in the ATP-binding site of the EGFR kinase domain. nih.gov
PI3K (Phosphoinositide 3-kinase): The PI3K/AKT signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is common in cancer. Certain 3-substituted quinazolin-4(3H)-one derivatives have been synthesized and identified as potent PI3K inhibitors. nih.gov For example, compounds (S)-C5 and (S)-C8 displayed significant inhibitory activity against PI3Ks, particularly the α isoform, and also inhibited mTOR. nih.gov
Aurora A Kinase: Aurora A kinase is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy. nih.govnih.gov A novel quinazolin-4(3H)-one derivative, BIQO-19, has been shown to inhibit Aurora A kinase, leading to antiproliferative activity in NSCLC cells, including those resistant to EGFR tyrosine kinase inhibitors (TKIs). nih.govmdpi.com The inhibition of Aurora A by BIQO-19 suppresses the expression of activated Aurora A (p-AKA). nih.gov
CDK1/GSK-3 (Cyclin-Dependent Kinase 1/Glycogen Synthase Kinase-3): Cyclin-dependent kinases are essential for cell cycle progression. Some quinazolin-4(3H)-one derivatives have exhibited potent inhibitory activity against CDK2. nih.gov For instance, compounds 2i and 3i showed strong inhibition of CDK2, with IC50 values similar to the known inhibitor imatinib. nih.gov Docking studies suggest these compounds may act as ATP non-competitive type-II inhibitors of CDK2. nih.gov
Phosphodiesterases:
PDE5 (Phosphodiesterase type 5): Derivatives of 2-phenylquinazolin-4(3H)-one have been identified as potent and highly selective inhibitors of PDE5. nih.govnih.gov This inhibition is being explored for the treatment of male erectile dysfunction. nih.govnih.govgoogle.com The selectivity of these compounds against other PDE isozymes, such as PDE6, is a key area of research to minimize potential side effects. nih.gov
Table 1: Inhibitory Activity of this compound Derivatives against Various Enzymes
| Compound/Derivative | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| BIQO-19 | Aurora A Kinase | Not specified | nih.govmdpi.com |
| (S)-C5 | PI3Kα | Not specified | nih.gov |
| (S)-C8 | PI3Kα | Not specified | nih.gov |
| 2i | CDK2 | 0.173 ± 0.012 µM | nih.gov |
| 3i | CDK2 | 0.177 ± 0.032 µM | nih.gov |
| 2h | EGFR | 0.102 ± 0.014 µM | nih.gov |
| 2i | EGFR | 0.097 ± 0.019 µM | nih.gov |
| 3h | EGFR | 0.128 ± 0.016 µM | nih.gov |
| 3i | EGFR | 0.181 ± 0.011 µM | nih.gov |
| 2-phenylquinazolin-4(3H)-one derivatives | PDE5 | Potent inhibition | nih.gov |
Receptor Modulation and Binding Site Analysis
Beyond enzyme inhibition, derivatives of this compound can also modulate the activity of cellular receptors.
mGlu7 Receptor: A library of quinazolinone derivatives was screened for negative allosteric modulator (NAM) activity at the mGlu7 receptor, a metabotropic glutamate (B1630785) receptor implicated in neuropsychiatric disorders. nih.gov The compound 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (ALX-171) was identified as a selective mGlu7 NAM with an IC50 of 6.14 µM. nih.gov
A2A Adenosine (B11128) Receptor: 2-aminoquinazoline (B112073) derivatives have been investigated as antagonists for the A2A adenosine receptor, a target for neurodegenerative diseases and cancer. nih.gov Compound 1 (6-bromo-4-(furan-2-yl)quinazolin-2-amine) showed high affinity for the human A2A receptor with a Ki of 20 nM. nih.gov Co-crystallization studies have revealed key interactions within the receptor's binding pocket, including hydrogen bonds and π-stacking interactions. nih.gov
Nucleic Acid Interactions
While the primary targets of many quinazolinone derivatives are proteins, some have shown the potential to interact with nucleic acids and related enzymes.
DNA and DNA Repair Enzymes: Some copper(II) complexes of quinazolinone Schiff base derivatives have been suggested to act as DNA intercalators, which can disrupt DNA replication and transcription, leading to cytotoxic effects. mdpi.com However, specific interactions of this compound derivatives with DNA or DNA repair enzymes like RecQ helicases are not extensively detailed in the provided context.
Cellular and Biochemical Pathways Affected by this compound Analogs
The molecular interactions of these derivatives translate into broader effects on cellular signaling pathways and fundamental cellular processes.
Modulation of Cell Signaling Pathways
PI3K-AKT Pathway: As potent inhibitors of PI3K, certain quinazolin-4(3H)-one derivatives can effectively downregulate the PI3K-AKT signaling pathway. nih.gov This pathway is a central node for transmitting signals from growth factor receptors to downstream effectors that control cell proliferation, survival, and metabolism. Its inhibition is a key mechanism for the anticancer activity of these compounds.
NO/sGC/cGMP Pathway: The inhibition of PDE5 by 2-phenylquinazolin-4(3H)-one derivatives directly impacts the nitric oxide/soluble guanylate cyclase/cyclic guanosine (B1672433) monophosphate (NO/sGC/cGMP) pathway. nih.gov By preventing the breakdown of cGMP by PDE5, these compounds enhance the signaling cascade, leading to smooth muscle relaxation. While primarily explored for erectile dysfunction, this pathway modulation has broader physiological implications.
Cellular Processes Impacted
The modulation of the aforementioned molecular targets and signaling pathways culminates in significant impacts on critical cellular processes.
Cell Proliferation: A primary outcome of the enzymatic inhibition by this compound derivatives is the suppression of cancer cell proliferation. nih.govmdpi.com This has been observed across a wide range of cancer cell lines, including NSCLC, breast cancer, and colon cancer. nih.govnih.gov The antiproliferative activity is often dose-dependent, with some compounds exhibiting sub-micromolar potency. nih.gov
Cell Cycle Progression: Inhibition of key cell cycle regulators like Aurora A kinase and CDKs by quinazolinone derivatives leads to cell cycle arrest. nih.govnih.govnih.gov For instance, the Aurora A inhibitor BIQO-19 induces a G2/M phase arrest in NSCLC cells. nih.govnih.gov Similarly, other derivatives have been shown to cause cell cycle arrest at the G1 and S phases. nih.gov This halt in the cell cycle prevents cancer cells from dividing and proliferating.
Apoptosis: Following cell cycle arrest, many this compound derivatives can induce apoptosis, or programmed cell death. mdpi.comnih.govnih.gov The induction of apoptosis is a crucial mechanism for eliminating cancer cells. This is often achieved by modulating the expression of pro-apoptotic (e.g., Bax, caspases) and anti-apoptotic (e.g., Bcl-2) proteins. nih.gov For example, the inhibition of Aurora A by BIQO-19 subsequently triggers apoptosis in H1975 cells. nih.gov
Table 2: Cellular Effects of this compound Derivatives
| Derivative/Compound | Cellular Process | Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|---|
| BIQO-19 | Cell Proliferation | NSCLC (H1975) | Effective growth inhibition | nih.govmdpi.com |
| BIQO-19 | Cell Cycle Progression | H1975 | G2/M phase arrest | nih.govnih.gov |
| BIQO-19 | Apoptosis | H1975 | Induction of apoptosis | nih.gov |
| Quinazolinone Schiff Base Copper Complexes | Cell Proliferation | MCF-7 (breast), A549 (lung) | High cytotoxicity, inhibition of proliferation | mdpi.com |
| 2,3-disubstituted quinazolin-4(3H)-ones (4c, 6a, 6b, 6d, 6g) | Cell Cycle Progression | SNB-19 (CNS), MDA-MB-435 (melanoma), HOP-62 (NSCLC) | Arrest at G1, S, or both phases | nih.gov |
| 2,3-disubstituted quinazolin-4(3H)-ones (4c, 6a, 6b, 6d, 6g) | Apoptosis | SNB-19, MDA-MB-435, HOP-62 | Induction of apoptosis | nih.gov |
Specific Mechanisms of Action in Disease Contexts
The therapeutic effects of this compound and its related derivatives are rooted in their ability to interact with specific biological targets, thereby disrupting key pathological processes. The following sections detail the identified mechanisms in cancer, bacterial infections, and viral diseases.
Anti-Oncogenic Mechanisms (e.g., targeted therapy, signal transduction inhibition)
Quinazolinone derivatives have emerged as a versatile scaffold for the development of anticancer agents, exhibiting a range of mechanisms that interfere with tumor growth and survival. These compounds often function as inhibitors of critical cellular machinery, leading to cell cycle arrest and apoptosis.
One key mechanism involves the inhibition of protein kinases, which are crucial for signal transduction pathways that regulate cell proliferation and differentiation. Derivatives of the quinazolinone core have been shown to act as potent inhibitors of multiple tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govmdpi.com For instance, certain 2-substituted quinazolin-4(3H)-one derivatives demonstrated excellent inhibitory activity against CDK2, EGFR, and HER2, with compounds 2i and 3i showing particular potency against CDK2. nih.gov Molecular docking studies suggest these compounds can act as either ATP-competitive or non-competitive inhibitors, depending on the specific kinase and compound structure. nih.gov Similarly, other derivatives have been developed as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases. mdpi.com
Another significant anti-oncogenic mechanism is the disruption of microtubule dynamics. Tubulin is a critical component of the cellular cytoskeleton and plays a central role in mitosis. Certain 2,3-dihydroquinazolin-4(1H)-one derivatives have been identified as broad-spectrum cytotoxic agents that inhibit tubulin polymerization. rsc.org Molecular modeling has shown that these compounds, such as 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) , bind to the colchicine (B1669291) binding pocket of tubulin, leading to a complete inhibition of polymerization and subsequent cell cycle arrest in the G2/M phase. rsc.org
Furthermore, some 2,4-disubstituted quinazoline derivatives, like Sysu12d , have been shown to exert their anticancer effects through a multi-faceted approach. nih.gov This includes the stabilization of the c-myc promoter G-quadruplex, which down-regulates the expression of the c-myc oncogene. nih.gov This, in turn, reduces the levels of nucleolin, a protein involved in ribosome biogenesis. The disruption of the nucleolin/G-quadruplex complex ultimately leads to a decrease in ribosomal RNA synthesis, triggering p53 activation and subsequent cancer cell apoptosis. nih.gov
Table 1: Anti-Oncogenic Mechanisms of Quinazolinone Derivatives
| Derivative Class/Compound | Mechanism of Action | Target(s) | Outcome |
|---|---|---|---|
| 2-substituted quinazolin-4(3H)-ones | Tyrosine Kinase Inhibition | CDK2, EGFR, HER2 | Inhibition of cancer cell proliferation |
| 2,3-Dihydroquinazolin-4(1H)-ones | Tubulin Polymerization Inhibition | Tubulin (Colchicine site) | G2/M cell cycle arrest, Apoptosis |
| 2,4-disubstituted quinazolines (Sysu12d) | Signal Transduction Inhibition | c-myc promoter, Nucleolin | Down-regulation of rRNA synthesis, p53 activation, Apoptosis |
| 2-thioquinazolin-4(3H)-one conjugates | Kinase Inhibition | RAF kinase | G2/M cell cycle arrest, Apoptosis in melanoma cells |
Antimicrobial Mechanisms (e.g., penicillin-binding protein interaction, RelA/SpoT homolog binding)
The quinazolinone scaffold has proven to be a valuable starting point for the discovery of novel antibiotics, particularly against drug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).
A primary antimicrobial mechanism for this class of compounds is the inhibition of penicillin-binding proteins (PBPs). PBPs are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall. In a notable discovery, 4(3H)-quinazolinone derivatives were identified as inhibitors of PBP2a, the enzyme responsible for β-lactam resistance in MRSA. nih.gov Unlike β-lactam antibiotics that target the active site, these quinazolinones bind to an allosteric site on PBP2a. nih.govnih.gov This allosteric binding induces a conformational change that opens the active site, rendering PBP2a susceptible to inhibition by β-lactams like piperacillin. nih.gov This unique mechanism allows the quinazolinone to act synergistically with β-lactam antibiotics, restoring their efficacy against resistant strains. nih.gov
In addition to PBP inhibition, other quinazolin-4(3H)-one derivatives have been reported to target bacterial DNA gyrase. mdpi.com DNA gyrase is a topoisomerase that controls the topological state of DNA and is essential for bacterial DNA replication. Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately results in bacterial cell death. mdpi.com
The outline also specifies investigation into RelA/SpoT homolog binding. The RelA/SpoT homolog (RSH) superfamily of enzymes is responsible for synthesizing and hydrolyzing the alarmone (p)ppGpp, which regulates the stringent response in bacteria, a key survival mechanism under nutritional stress. nih.govplos.org While these enzymes are critical for bacterial viability and represent a potential target for new antibiotics, current research has not yet explicitly detailed the interaction of this compound derivatives with RelA/SpoT homologs as a primary mechanism of their antimicrobial action. The established mechanisms for this compound class focus on cell wall and DNA synthesis inhibition. nih.govmdpi.com
Table 2: Antimicrobial Mechanisms of Quinazolinone Derivatives
| Derivative Class | Mechanism of Action | Target(s) | Pathogen Example(s) |
|---|---|---|---|
| 4(3H)-Quinazolinones | Allosteric Inhibition of Penicillin-Binding Protein | PBP2a | Methicillin-resistant Staphylococcus aureus (MRSA) |
| Quinazolin-4(3H)-one hydrazones | DNA Gyrase Inhibition | DNA Gyrase | Gram-positive and Gram-negative bacteria |
| Various quinazolin-4(3H)-ones | Efflux Pump Inhibition (potential) | Efflux pumps | Pathogenic bacterial strains |
Antiviral Mechanisms (e.g., viral replication cycle interference in SARS-CoV-2, ZIKV, DENV)
Derivatives of 2-aminoquinazolin-4(3H)-one have demonstrated significant potential as broad-spectrum antiviral agents, with activity against several medically important viruses. Their mechanisms often involve interfering with various stages of the viral replication cycle.
SARS-CoV-2: Several 2-aminoquinazolin-4(3H)-one derivatives have been identified as potent inhibitors of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the virus responsible for COVID-19. nih.govnih.gov For example, compounds such as 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (9g) and 2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4(3H)-one (11e) exhibited potent anti-SARS-CoV-2 activity with IC₅₀ values below 0.25 µM. nih.gov While the precise mode of action is still under investigation, these compounds effectively inhibit viral replication in cell-based assays. nih.govresearchgate.net Subsequent optimization led to the development of derivatives like N-acetyl 2-aminoquinazolin-4-(3H)-one 2b , which shows promise as a lead compound for anti-SARS-CoV-2 drug development. nih.gov
Zika and Dengue Viruses: Quinazolinone compounds have also been found to be effective against flaviviruses such as Zika virus (ZIKV) and Dengue virus (DENV). nih.gov Phenotypic screening identified 2,3,6-trisubstituted quinazolinone compounds as novel inhibitors of ZIKV replication. nih.gov Mechanistic studies on potent analogs revealed that they can significantly reduce the cellular levels of viral non-structural proteins NS5 and NS3, as well as the capsid protein, indicating interference with viral protein synthesis or stability. nih.gov Certain di-substituted quinazolinone compounds also inhibit ZIKV replication. nih.gov Similarly, 2,4-diaminoquinazoline derivatives have shown high inhibitory activity against DENV, with some compounds exhibiting EC₅₀ values in the nanomolar range. nih.gov The antiviral action against DENV is thought to involve the early stages of infection, potentially impairing the function of viral proteins like the envelope glycoprotein. researchgate.net
Table 3: Antiviral Mechanisms of Quinazolinone Derivatives
| Derivative Class/Compound | Target Virus | Mechanism of Action | Key Finding(s) |
|---|---|---|---|
| 2-Aminoquinazolin-4(3H)-ones | SARS-CoV-2, MERS-CoV | Inhibition of viral replication | Potent activity (IC₅₀ < 0.25 µM for some derivatives) with no cytotoxicity. nih.gov |
| 2,3,6-trisubstituted quinazolinones | Zika Virus (ZIKV) | Interference with viral protein levels | Reduction of viral NS5, NS3, and capsid proteins. nih.gov |
| 2,4-diaminoquinazolines | Dengue Virus (DENV) | Inhibition of viral replication | High potency with EC₅₀ as low as 2.8 nM. nih.gov |
Computational Chemistry and in Silico Studies for 2 1 Aminoethyl Quinazolin 4 3h One Research
Molecular Docking for Ligand-Target Interactions and Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as 2-(1-Aminoethyl)quinazolin-4(3H)-one derivatives, and its biological target, typically a protein.
Research on quinazolinone derivatives has extensively used molecular docking to elucidate binding modes and predict binding affinities. For instance, in the pursuit of novel anticancer agents, docking studies have been performed on quinazoline (B50416) derivatives with targets like the epidermal growth factor receptor (EGFR). These studies have identified compounds with better binding scores than existing drugs like dacomitinib. nih.gov Similarly, docking has been employed to screen for potent cholinesterase inhibitors for Alzheimer's disease, where quinazolinone scaffolds were observed to fit well within the active site of acetylcholinesterase (AChE). researchgate.net
The process often involves creating a library of compounds and docking them into the active site of a target protein. The binding energy, measured in kcal/mol, is a key metric, with lower values indicating a more favorable interaction. derpharmachemica.com For example, in a study targeting DNA gyrase, quinazolinone Schiff base derivatives showed dock scores ranging from -5.96 to -8.58 kcal/mol, with key hydrogen bond interactions identified with residues like Asn46. nih.gov
Docking studies have also been crucial in identifying novel inhibitors for targets such as Janus kinase 2 (JAK2) and poly (ADP-ribose) polymerase-1 (PARP-1). In the case of JAK2, a quinazoline derivative was identified through virtual screening and was found to occupy a key hydrophobic region of the protein. nih.gov For PARP-1, a quinazolinone scaffold was used as a bioisostere to the core of the known inhibitor Olaparib, leading to the discovery of a compound with a comparable inhibitory concentration. rsc.org
Molecular Dynamics Simulations to Explore Conformational Dynamics and Stability
Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic picture of the ligand-protein complex. MD simulations analyze the movements of atoms and molecules over time, offering insights into the conformational stability of the complex.
In studies of quinazoline derivatives targeting EGFR, MD simulations of up to 100 nanoseconds have been used to confirm the stability of the docked compounds within the receptor's kinase domain. nih.gov Similarly, for quinazolin-4(3H)-one-morpholine hybrids targeting VEGFR1 and VEGFR2 in lung cancer, MD simulations showed that the lead compound maintained strong hydrogen bond interactions for over 90% of the simulation time, with stable root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values indicating high stability. nih.gov
MD simulations have also been used to validate the stability of quinazolin-4(3H)-one motifs as potential antimicrobial agents, confirming the structural integrity of the protein-ligand complexes identified through docking. nih.gov These simulations are crucial for ensuring that the interactions predicted by static docking models are maintained in a more physiologically relevant, dynamic environment.
Virtual Screening for Novel Scaffolds and Hit Identification
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.
The quinazoline scaffold has been a frequent subject of virtual screening campaigns. In one study, a library of 1000 quinazoline derivatives was retrieved from the PubChem database and filtered based on drug-likeness properties and ADME/Tox profiles, resulting in 28 promising compounds. nih.gov Subsequent docking-based virtual screening identified seven compounds with superior binding scores compared to a control drug. nih.gov
Virtual screening has also been successfully applied to identify novel inhibitors for various other targets. For instance, it was used to discover a new JAK2 inhibitor from chemical libraries, leading to the synthesis and confirmation of a potent candidate. nih.gov In another example, a library of 4,6,7-trisubstituted quinazoline derivatives was virtually screened for their binding affinity towards EGFR, identifying several compounds with moderate to strong binding energies. derpharmachemica.com These examples highlight the power of virtual screening in rapidly identifying promising hit compounds from vast chemical spaces.
De Novo Drug Design Strategies and Lead Optimization through Computational Approaches
De novo drug design involves the creation of novel molecular structures from scratch, often guided by the three-dimensional structure of the biological target. This approach allows for the exploration of novel chemical space and the design of molecules with optimized properties.
The quinazolinone scaffold has served as a foundation for de novo design efforts. For example, a series of 1,2,3,4-tetrahydroquinazolin-4-ones were designed de novo as potent inhibitors of the kinesin spindle protein (KSP), a target for anticancer agents. nih.gov In another study, the 4-quinazolinone scaffold was utilized as a bioisostere for the phthalazinone core of the PARP-1 inhibitor Olaparib, leading to the design and synthesis of new, potent inhibitors. rsc.org
Computational approaches are also integral to lead optimization, the process of refining a promising hit compound to improve its potency, selectivity, and pharmacokinetic properties. This can involve techniques like 3D-QSAR (Quantitative Structure-Activity Relationship) to understand the relationship between the chemical structure and biological activity, which can then guide further structural modifications. frontiersin.org
Prediction of Preclinical Pharmacokinetic Properties (in silico ADME)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical component of modern drug discovery. Computational models are used to estimate the pharmacokinetic properties of a compound before it is synthesized and tested in the lab, helping to prioritize candidates with favorable drug-like characteristics.
For quinazolinone derivatives, various in silico tools have been employed to predict their ADME profiles. The SwissADME and pkCSM software have been used to predict the drug-likeness and pharmacokinetic properties of novel quinazolinone derivatives as potential cholinesterase inhibitors. researchgate.net These tools can assess parameters such as oral bioavailability, skin permeability, and potential for hepatotoxicity or mutagenicity. actascientific.com
Studies have shown that synthesized quinazolinone derivatives often exhibit good predicted oral bioavailability and high gastrointestinal absorption. actascientific.com However, some in silico predictions have also indicated potential liabilities such as hepatotoxicity and mutagenicity for certain analogues, highlighting the importance of these early-stage computational assessments in identifying potential development hurdles. actascientific.com
Preclinical Biological Evaluation of 2 1 Aminoethyl Quinazolin 4 3h One Derivatives
In Vitro Efficacy Assessment in Cellular Models
The initial stages of drug discovery for 2-(1-Aminoethyl)quinazolin-4(3H)-one derivatives involve a comprehensive assessment of their biological activity in various cellular models. These in vitro assays are crucial for identifying promising lead compounds and elucidating their mechanisms of action.
Quinazolinone derivatives are widely investigated for their potential as anticancer agents, with several compounds already approved for clinical use, such as gefitinib (B1684475) and erlotinib, which target the epidermal growth factor receptor (EGFR). nih.govmdpi.comnih.gov Research into novel quinazolinone hybrids continues to yield compounds with significant cytotoxic effects against various cancer cell lines. nih.govnih.gov
The antiproliferative activity of these derivatives is often attributed to their ability to inhibit key cellular targets like tyrosine kinases, which are crucial for cell growth and differentiation. nih.gov By disrupting the signaling pathways that drive tumor development, these compounds can induce cell cycle arrest and apoptosis (programmed cell death). nih.govnih.gov
Studies have shown that modifications at different positions of the quinazoline (B50416) ring can significantly influence the antiproliferative potency. For instance, a series of 2,3-disubstituted-4(3H)-quinazolinone derivatives demonstrated varied cytotoxic activities against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines. nih.gov Similarly, novel quinazoline-morpholinobenzylidene hybrid compounds have been synthesized and evaluated, with some showing high potency and selectivity against lung cancer cells (A549). nih.gov One such compound exhibited an IC50 value of 2.83 µM against A549 cells, demonstrating greater selectivity than the reference drugs paclitaxel (B517696) and sorafenib. nih.gov In another study, 2-propyl-3-aminoquinazoline-4(3H)-one derivatives were synthesized and tested against the PC3 prostate cancer cell line, with the most potent compound showing an IC50 of 4.29 µM. nih.gov
The development of hybrid molecules, which combine the quinazolinone scaffold with other pharmacophores like thiazole (B1198619) or sulfonamide, is a strategic approach to enhance anticancer activity and potentially overcome drug resistance. nih.govnih.gov These hybrid compounds are designed to interact with multiple targets or different sites within a single target, leading to improved efficacy. nih.gov
Table 1: Antiproliferative Activity of Selected Quinazolin-4(3H)-one Derivatives
| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Quinazolinone-Thiazol Hybrids | PC3 (Prostate) | 10 µM (Compound A3) | nih.gov |
| Quinazolinone-Thiazol Hybrids | MCF-7 (Breast) | 10 µM (Compound A3) | nih.gov |
| Quinazolinone-Thiazol Hybrids | HT-29 (Colon) | 12 µM (Compound A3) | nih.gov |
| 2-Propyl-3-Aminoquinazoline-4(3H)-one Derivatives | PC3 (Prostate) | 4.29 µM (Compound 1) | nih.gov |
This table is interactive. You can sort and filter the data.
The quinazoline framework is a valuable scaffold for the development of antimicrobial agents. nih.govnih.gov Derivatives of quinazolin-4(3H)-one have demonstrated a broad spectrum of activity against various pathogens.
Antibacterial and Antifungal Activity: Studies on 2-thioxobenzo[g]quinazolin-4(3H)-one derivatives revealed potent activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). nih.gov The agar (B569324) well diffusion method is commonly employed for initial screening, with the minimum inhibitory concentration (MIC) determined for the most active compounds to quantify their potency. nih.gov Similarly, a series of quinazoline-2,4(1H,3H)-dione derivatives were designed as potential inhibitors of bacterial gyrase and DNA topoisomerase IV, showing moderate to broad-spectrum activity against both Gram-positive and Gram-negative strains. nih.gov
The antifungal potential of these compounds has also been explored. The aforementioned 2-thioxobenzo[g]quinazolin-4(3H)-one derivatives were tested against a panel of ten fungal strains, including Aspergillus fumigatus, Candida albicans, and Cryptococcus neoformans, with several compounds showing strong inhibitory effects. nih.gov
Antiviral Activity: The quest for new antiviral agents has also included the evaluation of quinazolinone derivatives. mdpi.com For example, certain 2,4-disubstituted quinazoline derivatives have been identified as having activity against the influenza virus, with some compounds exhibiting an IC50 of less than 10 μM. mdpi.com The structural versatility of the quinazoline ring allows for modifications that can be tailored to inhibit specific viral targets.
Table 2: Antimicrobial Activity of Selected Quinazolin-4(3H)-one Derivatives
| Compound Class | Pathogen Type | Tested Pathogens (Examples) | Reference |
|---|---|---|---|
| 2-Thioxobenzo[g]quinazolin-4(3H)-one Derivatives | Gram-positive Bacteria | Bacillus subtilis, Staphylococcus aureus | nih.gov |
| 2-Thioxobenzo[g]quinazolin-4(3H)-one Derivatives | Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | nih.gov |
| 2-Thioxobenzo[g]quinazolin-4(3H)-one Derivatives | Fungi | Aspergillus fumigatus, Candida albicans | nih.gov |
| Quinazoline-2,4(1H,3H)-dione Derivatives | Gram-positive & Gram-negative Bacteria | Various strains | nih.gov |
This table is interactive. You can sort and filter the data.
Quinazolin-4(3H)-one derivatives have emerged as a significant class of compounds with potent anti-inflammatory properties. researchgate.netnih.goviosrjournals.org Their mechanism of action often involves the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes.
A study focusing on 2,3-disubstituted quinazolin-4-(3H)ones used an in-vitro protein denaturation method to assess anti-inflammatory potential, identifying several compounds with significant activity. researchgate.net Further in-vivo testing of selected compounds in a carrageenan-induced paw edema model confirmed their anti-inflammatory properties. researchgate.net Another series of 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones also exhibited potent anti-inflammatory effects, with some derivatives showing strong and selective inhibition of COX-2, an enzyme isoform highly expressed during inflammation. nih.gov
Beyond general anti-inflammatory effects, some quinazoline derivatives display immunomodulatory activity. Certain compounds have been shown to inhibit the pro-inflammatory activation of macrophages and reduce the secretion of cytokines like interleukin-6 (IL-6), which are key signaling molecules in the immune response. nih.govnih.gov For instance, specific guanidine (B92328) derivatives of quinazoline-2,4(1H,3H)-dione were found to inhibit nitric oxide (NO) synthesis and IL-6 secretion in murine macrophages, suggesting their potential to suppress cytokine-mediated inflammatory responses. nih.govmdpi.com This immunomodulatory action points towards their therapeutic potential in managing inflammatory and autoimmune diseases.
The pharmacological profile of quinazolin-4(3H)-one derivatives extends beyond anticancer and antimicrobial activities. Certain derivatives have been identified as inhibitors of the Na+/H+ exchanger isoform 1 (NHE-1), a target for managing cardiovascular diseases. nih.gov Inhibition of NHE-1 can have cytoprotective and anti-ischemic effects. Some of these NHE-1 inhibiting compounds also demonstrated the ability to reduce intraocular pressure in animal models, suggesting a potential application in glaucoma treatment. nih.govnih.gov
While direct evidence for vasodilatory effects of this compound itself is not prominent in the reviewed literature, the activity of related derivatives on cardiovascular targets like NHE-1 suggests that modulation of vascular tone could be a possible pharmacological effect within this class of compounds. Further specific studies would be needed to fully characterize such properties.
In Vitro Preclinical ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling
The journey of a new chemical entity from a promising hit to a viable drug candidate is heavily dependent on its pharmacokinetic properties. srce.hrnih.gov In vitro ADMET studies are essential for early-stage evaluation, helping to predict a compound's behavior in a biological system and identify potential liabilities. researchgate.net
Metabolic stability is a critical parameter that determines the half-life and bioavailability of a drug. srce.hr It refers to the susceptibility of a compound to biotransformation by metabolic enzymes, primarily the cytochrome P450 (CYP) system in the liver. srce.hrresearchgate.net In vitro assays using liver microsomes are a standard method to assess this stability. researchgate.net These assays measure the rate at which the parent compound is metabolized, providing data on its intrinsic clearance and in vitro half-life. srce.hr
For quinazolinone derivatives, ADME predictions are often performed computationally (in silico) during the early design phase. nih.govnih.gov These predictions help to optimize the chemical structure for better drug-like properties. For example, in a study of 2-propyl-3-aminoquinazoline-4(3H)-one derivatives, ADME predictions indicated that the active compounds complied with drug-likeness criteria and were predicted to have high oral absorption. nih.gov
Furthermore, the potential for a new compound to inhibit metabolic enzymes is a key aspect of toxicity profiling. Inhibition of CYP enzymes can lead to drug-drug interactions, where the metabolism of co-administered drugs is altered, potentially leading to adverse effects. Studies on some 2-thioxoquinazoline-4-one derivatives have also explored their ability to inhibit other enzymes, such as dynamin-related protein 1 (Drp1) and puromycin-sensitive aminopeptidase (B13392206) (PSA), highlighting the diverse enzymatic interactions of this scaffold. nih.gov Assessing both the stability of the derivatives and their effect on key enzymes is crucial for their preclinical development.
Protein Binding and Permeability Studies
The extent to which a drug binds to plasma proteins and its ability to permeate biological membranes are critical determinants of its pharmacokinetic and pharmacodynamic properties. For quinazoline derivatives, these parameters have been investigated to predict their in vivo behavior.
In silico predictions for two quinazoline derivatives, BG1189 and BG1190, provide insights into their potential protein binding and permeability characteristics. nih.gov The fraction of the drug that remains unbound to plasma proteins in humans is a key factor, as it is the unbound drug that is generally considered pharmacologically active. wikipedia.orgresearchgate.net For BG1189 and BG1190, the predicted unbound fractions (Fu) in human plasma were 0.713 and 0.612, respectively. nih.gov This suggests that a significant portion of these compounds would be free to interact with their molecular targets.
Permeability is often assessed using Caco-2 cell monolayers, which serve as an in vitro model of the human intestinal epithelium. nih.gov The predicted Caco-2 permeability for BG1189 and BG1190 was 0.76 and 0.597 log Papp in 10⁻⁶ cm/s, respectively. nih.gov These values suggest moderate intestinal absorption. It is important to note that these are predicted values and experimental verification is necessary.
A study on a novel NF-κB inhibitor, a quinoxaline (B1680401) urea (B33335) analog, demonstrated over 99% binding to plasma proteins in both mice and rats, indicating that high protein binding can be a characteristic of related heterocyclic compounds. nih.gov
Table 1: Predicted Protein Binding and Permeability of Quinazoline Derivatives
| Compound | Predicted Unbound Fraction (Human Plasma) | Predicted Caco-2 Permeability (log Papp in 10⁻⁶ cm/s) |
| BG1189 | 0.713 nih.gov | 0.76 nih.gov |
| BG1190 | 0.612 nih.gov | 0.597 nih.gov |
Selectivity Screening (e.g., hERG Channel Inhibition)
A crucial aspect of preclinical safety assessment is evaluating the selectivity of a compound for its intended target over other biological targets, particularly those associated with adverse effects. The human ether-a-go-go-related gene (hERG) potassium channel is a key antitarget, as its inhibition can lead to life-threatening cardiac arrhythmias.
Research on quinazolinone dimers has shown that it is possible to design derivatives with minimal hERG channel affinity. nih.gov This is a significant finding, as it suggests that the quinazolinone scaffold can be modified to avoid this common liability in drug development. Specifically, certain quinazolinone dimers were found to lack activity on hERG channels, as well as other potassium, sodium, and calcium channels, highlighting the potential for developing safer candidates within this chemical class. nih.gov
In Vivo Proof-of-Concept Studies in Relevant Animal Disease Models
In vivo studies in animal models are essential to bridge the gap between in vitro activity and potential clinical efficacy. These studies provide valuable information on a compound's pharmacokinetics and its therapeutic effects in a living organism.
Pharmacokinetic Characterization in Preclinical Species (e.g., AUC, Cmax, clearance in rats/mice)
The pharmacokinetic profile of a drug, which includes its absorption, distribution, metabolism, and excretion (ADME), determines its concentration and duration of action in the body. Studies on various quinazolinone derivatives have been conducted in preclinical species like rats and mice.
For instance, a study on a quinoxaline urea analog NF-κB inhibitor in mice and rats revealed low oral bioavailability of 3% and 16%, respectively. nih.gov The compound was rapidly absorbed in mice, with a much shorter time to reach maximum plasma concentration (Tmax) compared to rats. nih.gov This highlights potential species differences in pharmacokinetics. The compound was found to be well-distributed to peripheral tissues and was extensively metabolized. nih.gov
In another study, a series of 2-alkyl-substituted quinazolines were investigated, and while specific pharmacokinetic parameters were not detailed, the study progressed to in vivo efficacy models, suggesting acceptable properties for in vivo testing. spandidos-publications.com
Efficacy in Animal Models of Infection (e.g., murine peritonitis model)
The in vivo efficacy of novel antimicrobial agents is often evaluated in models of infection. The murine peritonitis model is a commonly used acute infection model to assess the ability of a compound to reduce bacterial load and improve survival.
A significant finding in this area is the identification of a 4(3H)-quinazolinone derivative, referred to as compound 2, which demonstrated efficacy in a mouse peritonitis model of methicillin-resistant Staphylococcus aureus (MRSA) infection. This compound, which acts by inhibiting penicillin-binding proteins (PBPs), showed good oral bioavailability. nih.gov This result is particularly promising as it indicates that the quinazolinone scaffold can be a source of orally active antibacterial agents. Another study reported that N2, N4-disubstituted quinazoline-2,4-diamines were more effective than tigecycline (B611373) in a murine model of Acinetobacter baumannii infection. researchgate.net
Antitumor Efficacy in Xenograft or Syngeneic Models
The antitumor potential of quinazolinone derivatives has been extensively explored, with several compounds advancing to clinical use. Preclinical evaluation of novel analogs often involves xenograft models, where human tumor cells are implanted into immunocompromised mice, or syngeneic models, which use tumor cells from the same genetic background as the mouse strain.
One study investigated a series of novel quinazoline derivatives and found that compound 18 significantly reduced tumor volume and weight in a mouse xenograft model without causing any noticeable toxicity or effect on body weight, with its performance being superior to the standard chemotherapy agent 5-fluorouracil. nih.gov This compound was shown to induce apoptosis and cell cycle arrest in cancer cells. nih.gov
Another group of 2-alkyl-substituted quinazolines also demonstrated antitumor activity in a nude mouse model bearing A549 lung cancer xenografts. Administration of one of these derivatives, compound #7, at doses of 15 and 30 mg/kg led to the suppression of tumor growth by targeting the JAK2/STAT3 signaling pathway. spandidos-publications.com Furthermore, a study on two other quinazoline analogues, Compound 21 and Compound 12, showed promising anticancer activity in vivo against Ehrlich ascites carcinoma (EAC) and Dalton's ascites lymphoma (DLA) models, respectively. nih.gov
Conclusion and Future Research Directions for 2 1 Aminoethyl Quinazolin 4 3h One
Synthesis and Biological Activities Summary
The synthesis of 2-substituted quinazolin-4(3H)-ones typically involves straightforward and versatile chemical methodologies. mdpi.com A common route begins with anthranilic acid or its derivatives, which are cyclized with various reagents to form the core quinazolinone structure. nih.govmdpi.com For instance, the condensation of 2-aminobenzamide (B116534) with aldehydes is a documented method for creating a library of these compounds. acs.org The "2-(1-Aminoethyl)" substituent of the target compound could theoretically be introduced by reacting an appropriate precursor with 1-aminoethyl-containing reagents.
The biological activities of the quinazolinone scaffold are vast and well-documented. mdpi.com This structural class has shown significant potential across numerous therapeutic areas, including anticancer, antimicrobial, anti-inflammatory, and antioxidant applications. tandfonline.comnih.gov The specific activity is heavily influenced by the nature of the substituent at the C-2 position. nih.govmdpi.com For example, the presence of a basic side chain, such as the aminoethyl group in the subject compound, has been identified as a key structural requirement for enhancing biological activity in some anticancer studies. mdpi.comresearchgate.net
Research on various 2-substituted analogues has yielded promising results in oncology. These compounds can exert their effects through mechanisms like kinase inhibition, apoptosis induction, and disruption of tubulin polymerization. mdpi.comnih.gov
Table 1: Examples of Biological Activity in 2-Substituted Quinazolin-4(3H)-one Derivatives
| Compound/Derivative | Biological Activity | Key Findings | Reference(s) |
| Compound 17 (2-methoxyphenyl substitution with basic side chain) | Antiproliferative | Showed a remarkable cytotoxic profile against a majority of nine tested cancer cell lines. | mdpi.comresearchgate.net |
| Compound 6 (a 2-substituted quinazolin-4(3H)-one) | Cytotoxic (Antileukemic) | Exhibited potent cytotoxic effects against T-cell acute lymphoblastic leukemia (Jurkat cells) with an IC₅₀ value of 1.9 µM. | acs.org |
| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one | Antioxidant | Defined as a potent antioxidant with promising metal-chelating properties based on ABTS and TEACCUPRAC assays. | mdpi.comnih.gov |
| Derivatives with dithiocarbamate (B8719985) side chain at C2-position | Antitumor | Compound 5c was most potent against the HT29 colon cancer cell line (IC₅₀ of 5.53 µM), inducing G2/M cell cycle arrest and promoting tubulin polymerization. | nih.gov |
Challenges and Opportunities in Translating Research Findings
Translating promising preclinical results of quinazolinone derivatives into successful clinical applications presents significant hurdles. nih.gov One of the primary challenges in cancer therapy is the development of drug resistance, where cancer cells become non-responsive to treatment over time. nih.gov Additionally, issues related to a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as potential toxicity, can halt the development of an otherwise potent compound. researchgate.netnih.gov For a molecule like 2-(1-Aminoethyl)quinazolin-4(3H)-one, the amino group might improve solubility but could also be a site for rapid metabolism, affecting its pharmacokinetic profile.
Despite these challenges, there are substantial opportunities. The quinazolinone scaffold is considered a "privileged structure" in medicinal chemistry because it can bind to multiple biological targets with high affinity. nih.gov This versatility allows for extensive structural modifications to optimize efficacy and safety. nih.gov The development of multi-target drugs, which can act on several pathological pathways simultaneously, is a growing area of interest. nih.gov For example, hybrid molecules that combine the quinazolinone core with other pharmacophores like triazoles or sulfonamides have been shown to enhance both selectivity and potency. tandfonline.com This provides a clear opportunity for designing novel derivatives of this compound that could overcome existing therapeutic limitations.
Future Prospects for Novel Quinazolinone-Based Therapeutic Agents
The future for quinazolinone-based therapeutics remains exceptionally bright. The scaffold's proven success, exemplified by FDA-approved drugs like Gefitinib (B1684475) and Erlotinib for cancer treatment, continues to inspire further research. mdpi.comnih.govnih.gov Future work will likely focus on several key areas:
Targeted Therapy: Designing derivatives that are highly selective for specific molecular targets, such as mutated kinases in particular cancers, to create more personalized and effective treatments with fewer side effects. mdpi.commdpi.com
Overcoming Resistance: Developing next-generation quinazolinones that are effective against drug-resistant cancers. This may involve creating compounds that inhibit different targets or have novel mechanisms of action. nih.gov
Broadening Therapeutic Applications: While oncology is a major focus, the diverse biological activities of quinazolinones suggest their potential in treating other diseases. tandfonline.comtandfonline.com Further exploration of their antimicrobial, anti-inflammatory, and neuroprotective properties could lead to breakthroughs in infectious diseases, autoimmune disorders, and neurodegenerative conditions. tandfonline.com
Molecular Hybridization: The strategy of creating hybrid drugs by combining the quinazolinone nucleus with other active motifs is a promising approach to develop dual-action or multi-targeted agents with enhanced therapeutic profiles. nih.gov
For a compound like this compound, future research would first need to establish its specific biological activity profile. If it shows promise, subsequent efforts could focus on optimizing its structure to enhance potency and selectivity, potentially leading to a new class of therapeutic agents.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
